N-(1-Oxo-1H-phenalen-2-YL)benzamide

Description

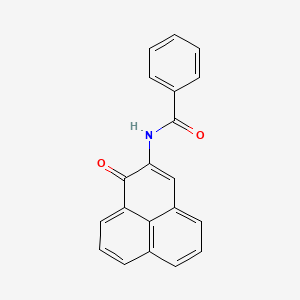

N-(1-Oxo-1H-phenalen-2-YL)benzamide is a benzamide derivative featuring a tricyclic phenalene substituent. Benzamides, as a class, are recognized for their pharmacological relevance, including anti-convulsant, anti-arrhythmic, and ion channel-blocking activities . The 1-oxo group on the phenalene ring introduces a ketonic functionality, which may influence intermolecular interactions and reactivity.

Properties

CAS No. |

62051-74-5 |

|---|---|

Molecular Formula |

C20H13NO2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

N-(1-oxophenalen-2-yl)benzamide |

InChI |

InChI=1S/C20H13NO2/c22-19-16-11-5-9-13-8-4-10-15(18(13)16)12-17(19)21-20(23)14-6-2-1-3-7-14/h1-12H,(H,21,23) |

InChI Key |

MPKUUTHKDDGZGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxo-1H-phenalen-2-YL)benzamide typically involves the reaction of 1-oxo-1H-phenalen-2-ylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxo-1H-phenalen-2-YL)benzamide can undergo various chemical reactions, including:

Oxidation: The phenalenone moiety can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: N-(1-Oxo-1H-phenalen-2-YL)benzamide is used as a building block in organic synthesis, particularly in the development of novel organic materials and dyes .

Biology and Medicine: It may also serve as a probe in biochemical assays to study enzyme activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(1-Oxo-1H-phenalen-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenalenone moiety can participate in redox reactions, while the benzamide group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis compare N-(1-Oxo-1H-phenalen-2-YL)benzamide with other benzamide derivatives in terms of substituent groups, synthesis, structural features, and applications:

Table 1: Comparative Analysis of Selected Benzamide Derivatives

Key Comparative Insights:

Structural Complexity and Reactivity: The phenalene substituent in this compound introduces a rigid tricyclic framework, contrasting with the linear or monocyclic substituents in other derivatives (e.g., phenylacetyl in or hydroxy-dimethylethyl in ). The diketonic bond in N-(2-Oxo-2-phenylacetyl)benzamide (1.5401 Å) is elongated compared to standard Csp²–Csp² bonds, a feature absent in the phenalene derivative due to its fused aromatic system .

Synthetic Accessibility :

- While N-(2-Oxo-2-phenylacetyl)benzamide is synthesized via photoreactions , and N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide via amine coupling , the phenalene derivative likely requires specialized methods for introducing the tricyclic group, which may limit scalability.

Pharmacological Potential: Thioether-linked benzamides exhibit diverse therapeutic activities, attributed to sulfur’s electron-withdrawing effects. The phenalene derivative’s extended π-system could enhance binding to aromatic-rich biological targets (e.g., DNA or enzyme active sites), though direct evidence is lacking in the provided data. The N,O-bidentate group in enables metal coordination, a feature absent in the phenalene derivative but critical for catalytic applications.

Crystallographic and Intermolecular Behavior :

- N-(2-Oxo-2-phenylacetyl)benzamide forms hydrogen-bonded dimers via N–H⋯O and C–H⋯O interactions . The phenalene derivative’s tricyclic system may promote π-π stacking or hydrophobic interactions, altering solubility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.